molecular formula C18H20N6O3 B12716194 1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 5,6-dimethyl-2-((4-(2-pyrimidinyl)-1-piperazinyl)methyl)- CAS No. 150064-11-2

1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 5,6-dimethyl-2-((4-(2-pyrimidinyl)-1-piperazinyl)methyl)-

Cat. No.: B12716194
CAS No.: 150064-11-2
M. Wt: 368.4 g/mol
InChI Key: DJDFXLQQHYWYQG-UHFFFAOYSA-N
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Description

1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 5,6-dimethyl-2-((4-(2-pyrimidinyl)-1-piperazinyl)methyl)- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings. This particular compound features a pyrrolo-pyridine core with additional functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 5,6-dimethyl-2-((4-(2-pyrimidinyl)-1-piperazinyl)methyl)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization reactions: Formation of the pyrrolo-pyridine core through cyclization of appropriate precursors.

    Functional group modifications: Introduction of the dimethyl and pyrimidinyl-piperazinyl groups through various substitution reactions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve:

    Batch processing: Where reactions are carried out in batches with careful control of reaction conditions.

    Continuous flow synthesis: A more modern approach where reactants are continuously fed into a reactor, and products are continuously removed, allowing for better control and scalability.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 5,6-dimethyl-2-((4-(2-pyrimidinyl)-1-piperazinyl)methyl)- can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common organic solvents like dichloromethane, ethanol, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving heterocyclic compounds.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:

    Binding to active sites: Inhibiting or activating enzymes.

    Interacting with receptors: Modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolo(3,4-c)pyridine derivatives: Compounds with similar core structures but different functional groups.

    Pyrimidinyl-piperazinyl derivatives: Compounds featuring the pyrimidinyl-piperazinyl moiety.

Uniqueness

The uniqueness of 1H-Pyrrolo(3,4-c)pyridine-1,3,4(2H,5H)-trione, 5,6-dimethyl-2-((4-(2-pyrimidinyl)-1-piperazinyl)methyl)- lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

CAS No.

150064-11-2

Molecular Formula

C18H20N6O3

Molecular Weight

368.4 g/mol

IUPAC Name

5,6-dimethyl-2-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]pyrrolo[3,4-c]pyridine-1,3,4-trione

InChI

InChI=1S/C18H20N6O3/c1-12-10-13-14(16(26)21(12)2)17(27)24(15(13)25)11-22-6-8-23(9-7-22)18-19-4-3-5-20-18/h3-5,10H,6-9,11H2,1-2H3

InChI Key

DJDFXLQQHYWYQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=O)N1C)C(=O)N(C2=O)CN3CCN(CC3)C4=NC=CC=N4

Origin of Product

United States

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